![molecular formula C14H10O4 B1334045 2-(苯并[d][1,3]二氧杂环-5-基)苯甲酸 CAS No. 24351-54-0](/img/structure/B1334045.png)

2-(苯并[d][1,3]二氧杂环-5-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

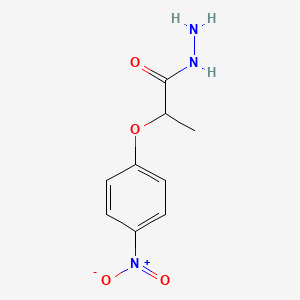

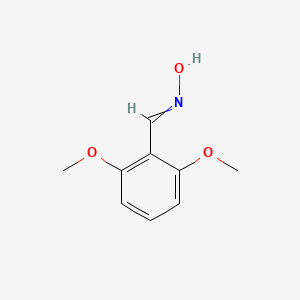

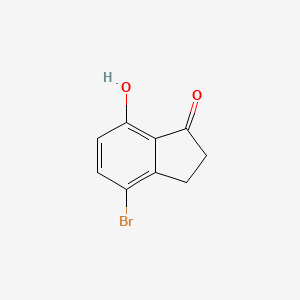

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid is a chemical compound with the molecular formula C14H10O4 . It has a molecular weight of 242.23 g/mol . The compound is also known by several synonyms, including 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid and 3’,4’-(methylenedioxy)-2-biphenylcarboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid consists of a 1,3-benzodioxole ring system attached to a benzoic acid group . The InChIKey of the compound is PEOCCFXRLGYKBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.23 g/mol and a computed XLogP3 value of 2.7 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has a rotatable bond count of 2 and a topological polar surface area of 55.8 Ų .科学研究应用

Cyclooxygenase (COX) Inhibition

This compound has been evaluated for its potential as a COX inhibitor. COX enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Benzodioxole derivatives have shown activity against both COX1 and COX2 enzymes, with certain compounds exhibiting potent inhibitory effects . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid could be a candidate for developing new anti-inflammatory drugs.

Cytotoxicity Against Cancer Cells

Research has indicated that benzodioxole derivatives can exhibit cytotoxic activity against cancer cell lines, such as cervical carcinoma cells (HeLa). This implies that these compounds, including 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, could be explored further for their potential use in cancer therapy .

Flavouring Substance

Although not directly related to 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, benzodioxole compounds have been assessed for use as flavouring substances in food. This application highlights the versatility of the benzodioxole moiety and its potential inclusion in food additives .

α-Amylase Enzyme Inhibition

Benzodioxole derivatives have been studied for their interaction with the α-amylase enzyme, which plays a role in carbohydrate metabolism. Molecular docking studies suggest that these compounds could influence the activity of α-amylase, indicating potential applications in managing diabetes or obesity .

Synthesis of Novel Compounds

The benzodioxole structure is a key component in the synthesis of various novel compounds. Its presence in a compound can significantly alter the chemical properties and biological activity, leading to the creation of new molecules with potential therapeutic applications .

Chemo-Informatic Properties

The chemo-informatic properties of benzodioxole derivatives, including 2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid, are of interest in the field of drug discovery. These properties can inform the drug design process, helping to predict the behavior of these compounds in biological systems .

作用机制

Target of Action

Related compounds have shown activity against various cancer cell lines . The compound’s targets likely play a crucial role in cellular processes such as cell cycle progression and apoptosis .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may impact pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions could include halted cell proliferation and induced cell death.

Result of Action

Related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially making it a valuable tool in cancer treatment.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOCCFXRLGYKBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373482 |

Source

|

| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid | |

CAS RN |

24351-54-0 |

Source

|

| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)